

A Comparative Guide to GPR119 Agonists: BMS-986034 in Focus

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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B606281

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For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action has driven the development of numerous GPR119 agonists. This guide provides a comparative overview of **BMS-986034** and other notable GPR119 agonists, supported by experimental data, to aid researchers in their drug discovery and development efforts.

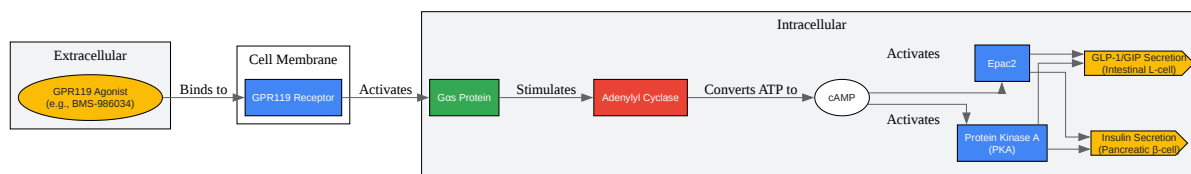
Quantitative Comparison of GPR119 Agonist Potency

The potency of GPR119 agonists is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC₅₀) values for **BMS-986034** and other selected agonists from in vitro cAMP accumulation assays, a standard method for assessing GPR119 activation. Lower EC₅₀ values indicate higher potency.

Compound	Cell Line	Assay Type	EC50 (nM)	Reference
BMS-986034	HEK293	cAMP Accumulation	3	[1]
AR231453	HEK293	cAMP Accumulation	4.7	[2]
DS-8500a	CHO-K1	cAMP Accumulation	51.5	[3][4]
DA-1241	HIT-T15	cAMP Accumulation	14.7	[5]
MBX-2982	-	-	3.9	[6]
APD668	hGPR119	cAMP Accumulation	2.7	[7]
PSN632408	hGPR119	cAMP Accumulation	7900	[8]
2-Oleoylglycerol (endogenous)	COS-7	hGPR119 Activation	2500	[7]
Oleoylethanolamide (OEA) (endogenous)	-	-	~7000-12000	[9]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to the secretion of insulin and incretins. The receptor is primarily coupled to the Gas protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP is a key second messenger that mediates the downstream effects.



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GPR119 agonist-induced signaling cascade.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This assay is a common method to determine the potency of GPR119 agonists by measuring the increase in intracellular cyclic AMP (cAMP).

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to GPR119 agonist stimulation.

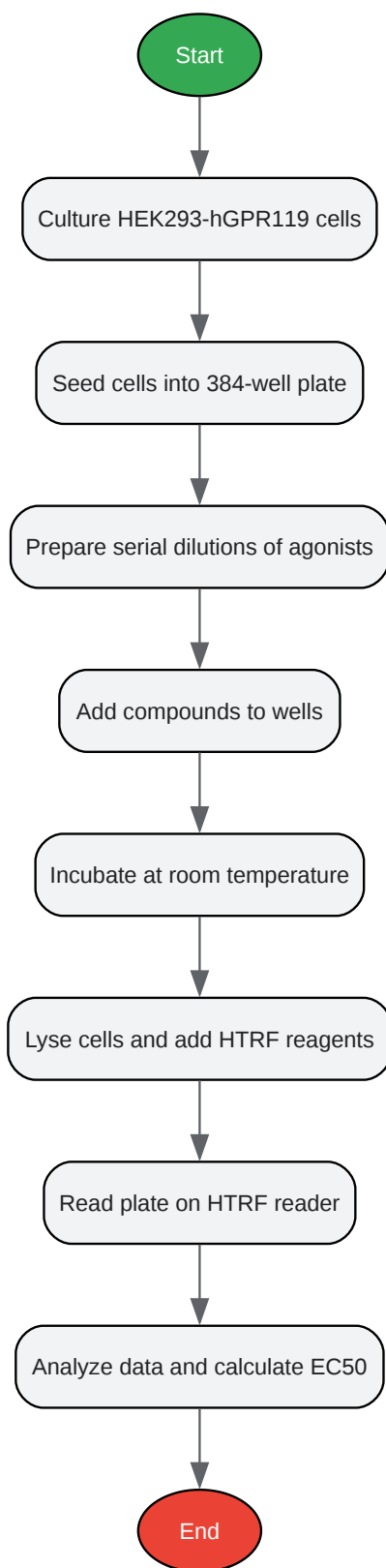
Materials:

- HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Assay buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
- Test compounds (e.g., **BMS-986034**) and reference agonists.
- Forskolin (positive control).
- DMSO (vehicle control).

- cAMP detection kit (e.g., HTRF cAMP assay kit).
- 384-well microplates.

Procedure:

- Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
- Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a determined optimal density (e.g., 3000 cells/well) and incubate for the recommended period.[\[10\]](#)
- Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare solutions of a positive control (e.g., 10 μ M forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
- Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
- Incubation: Incubate the plate for 30 minutes at room temperature.[\[11\]](#)
- Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP detection kit. This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and an XL665-labeled cAMP analog.
- Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced. Generate a dose-response curve by plotting the HTRF signal against the logarithm of the compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.



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Workflow for a typical cAMP HTRF assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β -cells.

Objective: To measure the effect of a GPR119 agonist on insulin secretion from an insulin-secreting cell line or isolated islets under low and high glucose conditions.

Materials:

- Insulin-secreting cell line (e.g., MIN6, HIT-T15) or isolated pancreatic islets.
- Cell culture medium.
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
- Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM).
- Test compounds.
- Insulin ELISA kit.

Procedure:

- Cell Culture/Islet Isolation: Culture the insulin-secreting cells to an appropriate confluency or isolate pancreatic islets from a suitable animal model.
- Pre-incubation: Wash the cells/islets with KRBH buffer and then pre-incubate in KRBH buffer with low glucose for a defined period (e.g., 1 hour) to allow insulin secretion to return to a basal level.
- Stimulation: Replace the pre-incubation buffer with KRBH buffer containing either low or high glucose, with or without various concentrations of the test compound.
- Incubation: Incubate for a specified time (e.g., 1-2 hours) at 37°C.[\[12\]](#)
- Sample Collection: Collect the supernatant, which contains the secreted insulin.

- **Insulin Measurement:** Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
- **Data Analysis:** Plot the measured insulin concentration against the compound concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.

Concluding Remarks

The data presented in this guide highlight the high potency of **BMS-986034** as a GPR119 agonist, with an EC50 value in the low nanomolar range, comparable to other potent synthetic agonists like AR231453 and MBX-2982. The provided experimental protocols for key in vitro assays offer a foundation for researchers to conduct their own comparative studies. The GPR119 signaling pathway remains a compelling area of research for the development of novel therapeutics for type 2 diabetes. While many GPR119 agonists have been investigated, the translation of preclinical potency to clinical efficacy remains a key challenge for the field. Further research and head-to-head comparative studies will be crucial in identifying the most promising candidates for clinical development.

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